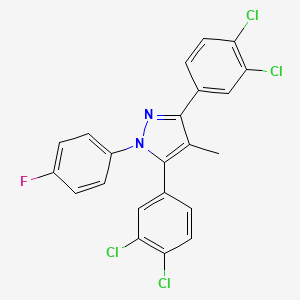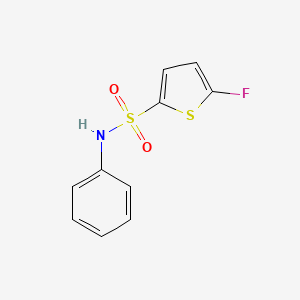![molecular formula C18H19N3OS B10921192 N-benzyl-3-[(prop-2-en-1-ylcarbamothioyl)amino]benzamide](/img/structure/B10921192.png)
N-benzyl-3-[(prop-2-en-1-ylcarbamothioyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-[(prop-2-en-1-ylcarbamothioyl)amino]benzamide is an organic compound belonging to the class of benzamides This compound is characterized by the presence of a benzyl group attached to a benzamide moiety, with a prop-2-en-1-ylcarbamothioyl group linked to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-[(prop-2-en-1-ylcarbamothioyl)amino]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and the use of a recoverable catalyst .
Industrial Production Methods
Industrial production of benzamides often involves similar condensation reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. The choice of solvents, temperature, and pressure conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-[(prop-2-en-1-ylcarbamothioyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-benzyl-3-[(prop-2-en-1-ylcarbamothioyl)amino]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-3-[(prop-2-en-1-ylcarbamothioyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzamide derivatives have been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-propenylamine: Similar structure but lacks the carbamothioyl group.
N-benzyl-3-amino-1-propene: Similar structure but lacks the benzamide moiety.
N-benzyl-3-(alpha-D-galactopyranosyloxy)benzamide: Contains a galactopyranosyloxy group instead of the carbamothioyl group.
Uniqueness
N-benzyl-3-[(prop-2-en-1-ylcarbamothioyl)amino]benzamide is unique due to the presence of the prop-2-en-1-ylcarbamothioyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets, leading to improved biological activity compared to similar compounds .
Properties
Molecular Formula |
C18H19N3OS |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-benzyl-3-(prop-2-enylcarbamothioylamino)benzamide |
InChI |
InChI=1S/C18H19N3OS/c1-2-11-19-18(23)21-16-10-6-9-15(12-16)17(22)20-13-14-7-4-3-5-8-14/h2-10,12H,1,11,13H2,(H,20,22)(H2,19,21,23) |
InChI Key |
DQHDZSRUMRFTNW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)NC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-[2-methyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10921126.png)
![1-ethyl-3,6-dimethyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921128.png)
![1-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B10921130.png)
![N'-{(E)-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]methylidene}-2-(morpholin-4-yl)acetohydrazide](/img/structure/B10921139.png)

![1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole](/img/structure/B10921143.png)
![(3aR,7aS)-2-{1-[4-(butan-2-yl)phenyl]propyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B10921153.png)
![N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921157.png)

![N-(2-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B10921166.png)
![N-methyl-4-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10921170.png)
![N-(2-chlorobenzyl)-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10921172.png)
![(2E)-1-[4-(1H-imidazol-1-yl)phenyl]-3-(5-methylthiophen-2-yl)prop-2-en-1-one](/img/structure/B10921181.png)
